REACTION_SMILES
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[BH4-:30].[CH3:35][OH:36].[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH2:11][C:12](=[O:13])[N:14]2[CH:15]([CH3:29])[CH2:16][N:17]([CH2:21][c:22]3[cH:23][cH:24][c:25]([F:28])[cH:26][cH:27]3)[CH:18]([CH3:20])[CH2:19]2)[c:6]([CH:7]=[O:8])[cH:9]1.[ClH:32].[Na+:31].[Na+:34].[OH-:33]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH2:11][C:12](=[O:13])[N:14]2[CH:15]([CH3:29])[CH2:16][N:17]([CH2:21][c:22]3[cH:23][cH:24][c:25]([F:28])[cH:26][cH:27]3)[CH:18]([CH3:20])[CH2:19]2)[c:6]([CH2:7][OH:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC1CN(C(=O)COc2ccc(Cl)cc2C=O)C(C)CN1Cc1ccc(F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(C(=O)COc2ccc(Cl)cc2C=O)C(C)CN1Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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CC1CN(C(=O)COc2ccc(Cl)cc2CO)C(C)CN1Cc1ccc(F)cc1
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Type
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product
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Smiles
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CC1CN(C(=O)COc2ccc(Cl)cc2CO)C(C)CN1Cc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |